1-(2-Methoxyphenyl)-3-buten-1-ol

Descripción general

Descripción

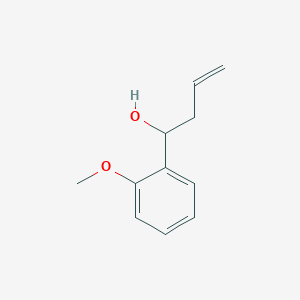

1-(2-Methoxyphenyl)-3-buten-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butenol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-buten-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with allylmagnesium bromide, followed by a reduction step to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyphenyl)-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 1-(2-methoxyphenyl)-butanol.

Substitution: Formation of halogenated derivatives such as 2-methoxy-4-bromophenyl-3-buten-1-ol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2-Methoxyphenyl)-3-buten-1-ol is primarily utilized in the following areas:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various coupling reactions, including:

- Cross-coupling reactions : Used to synthesize functionalized aryl compounds.

- Allylation reactions : Acts as a nucleophile in the allylation of carbonyl compounds.

Research indicates that this compound exhibits several biological properties:

-

Antimicrobial Activity : Studies have shown that it possesses antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and pharmaceuticals.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 - Anticancer Properties : Preliminary studies demonstrate its capability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis.

Analytical Chemistry

Due to its UV activity and well-resolved NMR signals, this compound is utilized in analytical chemistry for:

- Detection of Thiophosphorylated Kinase Substrates : It acts as a reactive partner in thiol-ene reactions, facilitating the detection of specific biomolecules.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant reductions in bacterial colonies at varying concentrations, supporting its potential use as a natural preservative.

Case Study 2: Anticancer Activity Investigation

In vitro assays on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)-3-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparación Con Compuestos Similares

1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring.

2-Methoxyphenethylamine: Contains a similar methoxyphenyl group but has an ethylamine chain instead of a butenol chain.

Uniqueness: 1-(2-Methoxyphenyl)-3-buten-1-ol is unique due to its butenol chain, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Methoxyphenyl)-3-buten-1-ol, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects. The findings are organized into sections that detail experimental results, mechanisms of action, and relevant case studies.

This compound is characterized by its methoxy group and a butenyl moiety, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various natural products for fungicidal activity, this compound was found to inhibit the growth of several fungal strains effectively. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods.

Table 1: Antimicrobial Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Penicillium chrysogenum | 16 |

These findings suggest that the compound could be a candidate for developing antifungal agents, particularly in agricultural settings where fungal infections pose significant risks to crops .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, demonstrating potential protective effects against oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results highlight the potential of this compound in preventing oxidative damage in biological systems .

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce cell death in various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

- Antimicrobial Action: The compound may disrupt fungal cell wall synthesis or interfere with metabolic pathways.

- Antioxidant Mechanism: It likely acts by donating electrons to free radicals, thereby neutralizing them.

- Cytotoxic Pathway: Induction of apoptosis in cancer cells may occur through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

- Agricultural Application: A field study demonstrated that crops treated with formulations containing this compound showed reduced fungal infections and improved yield compared to untreated controls.

- Pharmaceutical Development: A recent investigation into its potential as an anticancer agent revealed promising results in preclinical trials, leading to ongoing research into its efficacy and safety in vivo .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h3-5,7-8,10,12H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOGPWOUPIUOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278007 | |

| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-67-1 | |

| Record name | 2-Methoxy-α-2-propen-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24165-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127528 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24165-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.